N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S2/c1-19-10-6-8-11(9-7-10)21(17,18)16-14-15-12-4-2-3-5-13(12)20-14/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZNPJPJBGTYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits inhibitory effects on various cancer cell lines. For instance, in vitro tests showed significant growth inhibition in lung (A549), liver (Hep-2), and breast (MCF-7) cancer cell lines, with percentages of growth inhibition reaching up to 80% at specific concentrations over 48 hours .
Antimicrobial Properties
Additionally, the compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In a microbroth dilution assay, several derivatives of sulfonamides, including this compound, showed promising results against standard bacterial strains, indicating its potential use as an antimicrobial agent .
Anti-inflammatory Effects
Research has also highlighted its anti-inflammatory properties. The compound interacts with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by inflammation.
Materials Science
This compound's unique structural properties make it a candidate for developing novel materials with specific electronic and optical characteristics. Its application as a ligand for metal extraction has been explored, indicating potential uses in industrial chemistry .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound revealed its ability to inhibit the proliferation of various cancer cell lines. The study systematically evaluated the compound's IC50 values across multiple cell lines, demonstrating its selective cytotoxic effects against malignant cells while sparing normal cells .
| Cell Line | IC50 (µM) | Growth Inhibition (%) |
|---|---|---|
| A549 | 10 | 31 |
| Hep-2 | 10 | 26 |
| MCF-7 | 10 | 80 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on the antimicrobial properties of sulfonamides, derivatives including this compound were tested against various bacterial strains. The results indicated that most compounds exhibited significant antibacterial activity, suggesting their potential role in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
- Electronic Effects: Halogen substituents (F, Cl, Br) increase electron-withdrawing character, enhancing intermolecular interactions like π-π stacking and hydrogen bonding.
- Crystal Packing : Compounds with halogens exhibit stronger face-to-face π-π interactions between benzothiazole and phenyl rings, while methoxy derivatives show increased torsion angles due to steric hindrance .
Table 3: Antimicrobial Activity of Selected Derivatives
- Activity Trends : Methoxy-substituted derivatives exhibit broader-spectrum antifungal activity, while halogenated analogs show superior antimycobacterial efficacy . Triazole-containing derivatives (e.g., 1,2,4-triazole-3-thiones) demonstrate enhanced potency due to additional hydrogen-bonding sites .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety and a methoxybenzenesulfonamide group, contributing to its potential biological activity. The structural complexity allows for interactions with various biological targets, enhancing its therapeutic potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. Research indicates that compounds with this structure can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
- Study Findings:
- In vitro assays demonstrated significant inhibition of cell proliferation at concentrations of 1 to 4 μM.
- The compound exhibited apoptosis-promoting effects and induced cell cycle arrest in treated cells.
- Western blot analysis revealed inhibition of key signaling pathways (e.g., AKT and ERK) associated with cancer cell survival .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Studies assessing its impact on inflammatory cytokines have reported reductions in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in macrophage cell lines.
- Mechanism:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Binding: It has been shown to bind to receptors associated with tumor growth and inflammatory responses.
Case Study 1: Anticancer Efficacy
In a study focused on benzothiazole derivatives, this compound was evaluated alongside other derivatives for its anticancer activity. Results indicated that it effectively inhibited the growth of A431 and A549 cells, showcasing a strong potential for development as an anticancer therapeutic .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory properties of the compound using RAW264.7 macrophages. The findings revealed that treatment with this compound significantly reduced the expression of IL-6 and TNF-α, indicating its effectiveness in modulating inflammatory responses .
Comparative Analysis
A comparative analysis of similar benzothiazole derivatives reveals that this compound stands out due to its unique structural features and dual-action capabilities against cancer and inflammation.
| Compound | Anticancer Activity | Anti-inflammatory Activity | Key Mechanisms |
|---|---|---|---|
| B7 | High | Moderate | AKT/ERK inhibition |
| Compound X | Moderate | High | Cytokine modulation |
| This compound | High | High | Enzyme inhibition, receptor binding |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of N-(1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide?
The synthesis typically involves coupling reactions between a benzothiazole amine and a sulfonyl chloride derivative. For example:
Sulfonylation : React 4-methoxybenzenesulfonyl chloride with 2-aminobenzothiazole under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Crystallization from ethanol or methanol yields high-purity product.
Key validation steps include elemental analysis, NMR (1H/13C), and IR spectroscopy to confirm the absence of unreacted intermediates .
Advanced: How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?
X-ray crystallography using programs like SHELXL (via the SHELX suite) is critical. For example:
- Refinement parameters : High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., S1–O2…H–N2 in ) to confirm tautomeric forms or conformational stability.
- Twinned data : Use SHELXL’s twin refinement tools for handling pseudo-merohedral twinning .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide protons (δ ~7.5–8.2 ppm), and benzothiazole aromatic signals.
- IR spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 335.07 for C₁₄H₁₂N₂O₃S) .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
- Assay variability : Standardize protocols (e.g., kinase inhibition assays using ATP-competitive controls like KN-93 ).
- Purity validation : Use HPLC (≥98% purity) to exclude impurities affecting activity.
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
Basic: What are the known biological targets or activities of this compound?
- Kinase inhibition : Structural analogs (e.g., KN-93) inhibit calcium/calmodulin-dependent protein kinase II (CaMKII) .
- Antimicrobial activity : Benzothiazole derivatives exhibit activity against Gram-positive bacteria via membrane disruption .
Advanced: What strategies enhance solubility and bioavailability of sulfonamide-based compounds?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amino substituents) on the methoxy benzene ring.
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to improve aqueous solubility.
- Prodrug design : Mask sulfonamide groups with enzymatically cleavable esters .
Basic: How is compound purity validated, and what storage conditions ensure stability?
- Analytical methods : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane).
- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent oxidation or hydrolysis .
Advanced: How do computational methods predict binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can structural analogs be designed to minimize off-target effects?
- SAR studies : Modify benzothiazole substituents (e.g., 6-methyl in ) to enhance selectivity.
- Crystallographic guidance : Target hydrophobic pockets in protein structures (e.g., CaMKII’s ATP-binding site) with bulkier groups.
- In silico screening : Prioritize analogs with lower predicted toxicity using ADMET models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
